molecular formula C11H12N2O2 B1271269 1-Benzyl-2,3-piperazinedione CAS No. 63352-56-7

1-Benzyl-2,3-piperazinedione

Cat. No.: B1271269
CAS No.: 63352-56-7
M. Wt: 204.22 g/mol
InChI Key: ROSYHDWYHBPYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2,3-piperazinedione is an organic compound with the molecular formula C11H12N2O2 It is a derivative of piperazine, characterized by the presence of a benzyl group attached to the nitrogen atom and two carbonyl groups at the 2 and 3 positions of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,3-piperazinedione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of high-purity starting materials and controlled reaction conditions to ensure the desired product yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,3-piperazinedione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxygenated derivatives, such as acyclic diformamides, benzaldehyde, and benzoic acid .

Scientific Research Applications

1-Benzyl-2,3-piperazinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,3-piperazinedione involves its interaction with various molecular targets and pathways. For instance, it has been shown to have amphetamine-like actions on the serotonin reuptake transporter, increasing serotonin concentrations in the extracellular fluids and thereby activating surrounding serotonin receptors . This mechanism is similar to that of other psychoactive compounds, which makes it a subject of interest in neuropharmacology.

Comparison with Similar Compounds

  • 1,4-Dibenzyl-2,3-piperazinedione
  • 1,4-Dibenzyl-2,3,6-piperazinetrione
  • 4-Benzoyl-1-benzyl-2-piperazinone
  • 1,4-Dibenzoylpiperazine

Uniqueness: 1-Benzyl-2,3-piperazinedione is unique due to its specific structural features, such as the benzyl group and the two carbonyl groups on the piperazine ring. These features confer distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

1-benzylpiperazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-11(15)13(7-6-12-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSYHDWYHBPYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367317
Record name 1-Benzyl-2,3-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63352-56-7
Record name 1-Benzyl-2,3-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-2,3-piperazinedione
Reactant of Route 2
Reactant of Route 2
1-Benzyl-2,3-piperazinedione
Reactant of Route 3
1-Benzyl-2,3-piperazinedione
Reactant of Route 4
1-Benzyl-2,3-piperazinedione
Reactant of Route 5
1-Benzyl-2,3-piperazinedione
Reactant of Route 6
1-Benzyl-2,3-piperazinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.